(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Descripción

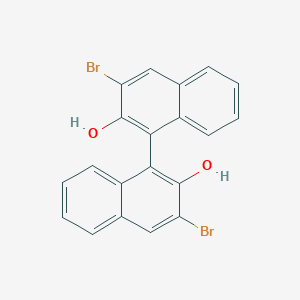

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-1-(3-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Br2O2/c21-15-9-11-5-1-3-7-13(11)17(19(15)23)18-14-8-4-2-6-12(14)10-16(22)20(18)24/h1-10,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTBEAXHUYEXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)Br)O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347530 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111795-43-8, 119707-74-3 | |

| Record name | 3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (R)-3,3'-Dibromo-1,1'-bi-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol CAS number

An In-depth Technical Guide to (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

Compound Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (S)-3,3′-Dibromo-1,1′-Binaphthalene-2,2′-diol, (S)-3,3′-Dibromo-BINOL, (S)-Dibromo-1,1′-Bi-2,2′-naphthol, (S)-Dibromo-1,1′-Binaphthalene-2,2′-diol, (S)-Dibromo-1,1-Binaphthol, (S)-Dibromo-bi-2-naphthol.[1] |

| CAS Number | 119707-74-3[1][2][3] |

| Molecular Formula | C₂₀H₁₂Br₂O₂[1][2] |

| Molecular Weight | 444.12 g/mol [1][2] |

Physicochemical Properties

This compound, a derivative of the well-known chiral ligand BINOL (1,1'-bi-2-naphthol), is a solid at room temperature.[2] Its axial chirality, arising from restricted rotation around the C1-C1' bond, makes it a valuable asset in asymmetric synthesis.[4][5]

| Property | Value |

| Appearance | White to light yellow to light orange powder/crystal[2] |

| Melting Point | 256-260 °C |

| Purity | Typically >96%[1] |

| Storage Temperature | Room temperature, recommended in a cool and dark place (<15°C)[2] |

Synthesis

The synthesis of this compound typically involves the regioselective bromination of (S)-BINOL. The direct electrophilic substitution on the aromatic rings of optically active BINOL is a common strategy for its structural modification.[5][6]

Experimental Protocol: Bromination of (S)-BINOL

A general procedure for the bromination of a BINOL derivative involves reacting it with a brominating agent in a suitable solvent. For instance, reacting (S)-6,6′-di-tert-butyl-BINOL with excess bromine in dichloromethane at -78°C for 3 hours yielded the 3,3'-dibromo product in 80% yield.[6] While this is for a substituted BINOL, a similar principle applies to the synthesis of this compound from (S)-BINOL.

Applications in Asymmetric Catalysis

This compound is a versatile precursor for a variety of chiral ligands and catalysts used in asymmetric synthesis.[7] The bromine atoms at the 3 and 3' positions act as synthetic handles for further derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting ligands.[7]

Suzuki-Miyaura Coupling for 3,3'-Bis-arylated BINOL Derivatives

A key application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize 3,3'-bis-arylated BINOL derivatives.[7] These derivatives are valuable chiral ligands.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

An efficient catalytic system for this transformation involves the use of a palladium catalyst, a ligand, a base, and an arylboronic acid.[7]

| Palladium Catalyst | Ligand | Base | Arylboronic Acid | Yield |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Phenylboronic acid | >95%[7] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 4-Methoxyphenylboronic acid | 92%[7] |

Enantioselective Hetero-Diels-Alder Reaction

A BINOLate-zinc complex, prepared in situ from diethylzinc (Et₂Zn) and 3,3'-dibromo-BINOL, serves as a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction of Danishefsky's diene with aldehydes.[8] This reaction produces 2-substituted 2,3-dihydro-4H-pyran-4-ones in high yields and enantiomeric excess.[8]

Caption: Catalytic cycle using a (S)-3,3'-Dibromo-BINOL-Zn complex.

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

The catalyst is prepared in situ from Et₂Zn and 3,3'-dibromo-BINOL.[8] The reaction between Danishefsky's diene and various aldehydes is then carried out in the presence of this catalyst, leading to the desired products with high enantioselectivity.[8] The enantioselectivity of the reaction is influenced by temperature, with lower temperatures generally leading to higher enantiomeric excess.[8]

Safety Information

| Hazard | Description |

| Pictograms | GHS09 (Hazardous to the aquatic environment) |

| Signal Word | Warning |

| Hazard Statements | H410: Very toxic to aquatic life with long-lasting effects |

| Precautionary Statements | P273: Avoid release to the environment. P501: Dispose of contents/container in accordance with local regulations. |

| Personal Protective Equipment | Eyeshields, Gloves, type N95 (US) respirator |

| Storage Class | 11: Combustible Solids |

References

- 1. calpaclab.com [calpaclab.com]

- 2. (S)-3,3'-Dibromo-1,1'-bi-2-naphthol | 119707-74-3 | TCI AMERICA [tcichemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1,1′-Bi-2-naphthol - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | 149821-06-7 | Benchchem [benchchem.com]

- 8. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

An In-depth Technical Guide on the Solubility of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of 1,1'-Bi-2-naphthol (BINOL), is a crucial chiral ligand and catalyst in asymmetric synthesis. Its solubility in various organic solvents is a critical parameter for its application in designing homogeneous catalytic reactions, purification processes, and for analytical purposes. This guide provides a comprehensive overview of its solubility characteristics, experimental protocols for solubility determination, and a typical workflow for its use in catalysis.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, qualitative solubility and data for the parent compound, (S)-BINOL, can provide valuable insights. Generally, BINOL and its derivatives are crystalline solids. Their solubility is governed by the principle of "like dissolves like," where polarity of the solvent and the solute are key factors.

While specific numerical data is sparse, chemical catalogues and publications provide some qualitative information. For instance, the parent compound (S)-BINOL is soluble in organic solvents like ethanol (22 mg/ml), dichloromethane (19 mg/ml), dioxane (29 mg/ml), and tetrahydrofuran (30 mg/ml)[1]. The introduction of bromine atoms at the 3 and 3' positions increases the molecular weight and can alter the polarity and crystal lattice energy, thus influencing its solubility. One source indicates a solubility of this compound in chloroform (+43° at a concentration of 0.22 g/100mL) was used for optical rotation measurements, suggesting at least this level of solubility[2].

The table below summarizes the available qualitative solubility information.

| Solvent Class | Example Solvents | Qualitative Solubility of this compound | Inferred Behavior |

| Halogenated | Dichloromethane (DCM), Chloroform (CHCl₃) | Reported as soluble for analytical purposes[2]. | The polar C-Br and C-Cl bonds in the solute and solvent, respectively, likely lead to favorable dipole-dipole interactions. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether, Dioxane | Generally soluble. | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl groups of the naphthol, promoting dissolution. |

| Aromatic | Toluene, Benzene | Expected to be soluble. | The aromatic rings of the solvent can engage in π-stacking interactions with the naphthyl groups of the solute. |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF) | Likely soluble. | These solvents have strong dipoles that can interact with the polar groups of the solute. |

| Alcohols | Methanol, Ethanol | Expected to be soluble. | Alcohols can act as both hydrogen bond donors and acceptors, facilitating the dissolution of the hydroxyl-containing solute. |

| Nonpolar | Hexane, Cyclohexane | Sparingly soluble to insoluble. | The large difference in polarity between the solute and solvent limits solubility. |

Experimental Protocols for Solubility Determination

Determining the solubility of a compound like this compound can be achieved through several established laboratory methods. A common and straightforward approach is the gravimetric method.

Protocol: Isothermal Gravimetric Solubility Determination

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in a known amount of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent (e.g., THF, Dichloromethane)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass syringes

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. An excess is necessary to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should have undissolved solid remaining.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a pre-warmed (to the experimental temperature) glass syringe to avoid premature crystallization.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial. This can be done at room temperature under a stream of nitrogen or in a vacuum oven at a temperature below the solute's decomposition point.

-

Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature and remove any residual moisture.

-

Weigh the vial containing the dry solute. The difference between this mass and the initial mass of the empty vial gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of solute in g) / (Volume of solvent in L)

-

Repeat the experiment at least three times to ensure reproducibility and report the average solubility with the standard deviation.

-

Visualization of Experimental Workflow

This compound is frequently used as a chiral ligand in asymmetric catalysis. The following diagram illustrates a typical experimental workflow for its application in a metal-catalyzed asymmetric reaction.

Caption: Workflow for Asymmetric Catalysis.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility determinations under the precise conditions of the intended process.

References

Spectroscopic and Spectrometric Analysis of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a chiral ligand and catalyst frequently employed in asymmetric synthesis. Due to the limited availability of a complete, published dataset for this specific compound, this guide presents a combination of data from closely related analogs and theoretical predictions to serve as a valuable reference for researchers.

Chemical Structure and Properties

This compound, also known as (S)-3,3'-Dibromo-BINOL, is a derivative of 1,1'-bi-2-naphthol (BINOL). The introduction of bromine atoms at the 3 and 3' positions enhances the steric bulk and acidity of the naphtholic protons, which can influence its catalytic activity and selectivity.

Table 1: General Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 256-260 °C |

| CAS Number | 119707-74-3 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound, based on the analysis of related compounds such as (R)-(+)-3,3'-Dibromo-2,2'-bis(hexyloxy)-1,1'-binaphthyl.[1]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.2 | s | 2H | H-4, H-4' |

| ~7.8 | d | 2H | Aromatic |

| ~7.4 | m | 2H | Aromatic |

| ~7.3 | m | 2H | Aromatic |

| ~7.1 | d | 2H | Aromatic |

| ~5.0-6.0 | br s | 2H | OH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~153 | C-OH |

| ~135 | Aromatic C |

| ~133 | Aromatic C |

| ~131 | Aromatic C |

| ~130 | Aromatic C |

| ~128 | Aromatic C |

| ~127 | Aromatic C |

| ~126 | Aromatic C |

| ~124 | Aromatic C |

| ~118 | C-Br |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic C-H and C-C bonds, as well as the C-Br bond. The data presented is based on the known spectrum of the parent compound, 1,1'-bi-2-naphthol.[2]

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3300 | Broad | O-H stretch (hydroxyl) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600-1450 | Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-O stretch |

| ~750-550 | Medium-Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ will be observed.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 442 | ~50 | [M]⁺ (with ²⁷⁹Br) |

| 444 | 100 | [M]⁺ (with ¹⁷⁹Br and ¹⁸¹Br) |

| 446 | ~50 | [M]⁺ (with ²⁸¹Br) |

| 363/365 | Variable | [M-Br]⁺ |

| 284 | Variable | [M-2Br]⁺ |

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Press the mixture in a pellet die under high pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the mid-IR range (typically 4000-400 cm⁻¹).

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

The final spectrum is reported in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method for small organic molecules, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight and identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Visualizations

Chemical Structure

Caption: Molecular structure of this compound.

Spectroscopic Analysis Workflow

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide to the Synthesis of (S)-3,3'-Dibromo-BINOL from (S)-BINOL

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to (S)-3,3'-Dibromo-BINOL, a valuable chiral ligand and intermediate in asymmetric synthesis. The synthesis is a multi-step process commencing with the readily available (S)-BINOL. The key transformation involves a directed ortho-lithiation to achieve selective bromination at the 3 and 3' positions, a feat not possible through direct electrophilic substitution which favors the 6,6'-positions.

This document outlines the detailed experimental protocols for the necessary protection of the hydroxyl groups, the critical ortho-lithiation and bromination steps, and the final deprotection to yield the target molecule. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, logical workflow diagrams generated using Graphviz are provided to visually represent the synthetic pathway.

Synthetic Strategy Overview

The synthesis of (S)-3,3'-Dibromo-BINOL from (S)-BINOL necessitates a three-step approach:

-

Protection of the Hydroxyl Groups: The acidic protons of the hydroxyl groups in (S)-BINOL are first protected to prevent interference in the subsequent organometallic reaction. A common and effective protecting group for this purpose is the methyl group, forming (S)-2,2'-dimethoxy-1,1'-binaphthyl.

-

Directed Ortho-lithiation and Bromination: With the hydroxyl groups protected, a directed ortho-metalation is carried out. The methoxy groups direct the lithiation to the adjacent 3 and 3' positions. The resulting dianion is then quenched with a bromine source, such as elemental bromine, to introduce the bromine atoms at the desired positions, yielding (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl.

-

Deprotection: The final step involves the cleavage of the methyl ethers to regenerate the hydroxyl groups, affording the target molecule, (S)-3,3'-Dibromo-BINOL. A common reagent for this demethylation is boron tribromide (BBr₃).

Experimental Protocols

Step 1: Synthesis of (S)-2,2'-dimethoxy-1,1'-binaphthyl

Reaction Scheme:

(S)-BINOL → (S)-2,2'-dimethoxy-1,1'-binaphthyl

Methodology:

A solution of (S)-BINOL is treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydride or potassium carbonate in a suitable solvent like tetrahydrofuran (THF) or acetone. The reaction mixture is typically stirred at room temperature or heated to ensure complete conversion.

Table 1: Reagents and Conditions for O-Methylation of (S)-BINOL

| Reagent/Parameter | Quantity/Value |

| (S)-BINOL | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 2.2 eq |

| Dimethyl Sulfate | 2.2 eq |

| Tetrahydrofuran (THF) | Anhydrous |

| Temperature | 0 °C to room temperature |

| Reaction Time | 12 hours |

| Work-up | Quenching with water, extraction with ethyl acetate, drying over Na₂SO₄ |

| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |

Step 2: Synthesis of (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Reaction Scheme:

(S)-2,2'-dimethoxy-1,1'-binaphthyl → (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl

Methodology:

To a solution of (S)-2,2'-dimethoxy-1,1'-binaphthyl in an anhydrous etheral solvent, such as diethyl ether or THF, containing a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), a solution of n-butyllithium (n-BuLi) is added dropwise at room temperature. The reaction mixture is stirred for an extended period to ensure complete lithiation. The mixture is then cooled to a low temperature (e.g., -78 °C), and a solution of bromine in a suitable solvent is added. The reaction is slowly warmed to room temperature and then quenched.

Table 2: Reagents and Conditions for Ortho-lithiation and Bromination

| Reagent/Parameter | Quantity/Value |

| (S)-2,2'-dimethoxy-1,1'-binaphthyl | 1.0 eq |

| n-Butyllithium (n-BuLi) | 2.2 - 3.0 eq |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | 2.2 - 3.0 eq |

| Diethyl Ether (Et₂O) | Anhydrous |

| Lithiation Temperature | Room Temperature |

| Lithiation Time | 24 hours |

| Bromine (Br₂) | > 2.2 eq |

| Bromination Temperature | -78 °C to Room Temperature |

| Work-up | Quenching with aqueous Na₂S₂O₃, extraction with diethyl ether, washing with brine, drying over MgSO₄ |

| Purification | Column chromatography or recrystallization |

Step 3: Synthesis of (S)-3,3'-Dibromo-BINOL

Reaction Scheme:

(S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl → (S)-3,3'-Dibromo-BINOL

Methodology:

The demethylation is achieved by treating a solution of (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl in an anhydrous chlorinated solvent, such as dichloromethane (DCM), with a solution of boron tribromide (BBr₃). The reaction is typically carried out at low temperature and then allowed to warm to room temperature. Careful quenching of the reaction is crucial.

Table 3: Reagents and Conditions for Demethylation

| Reagent/Parameter | Quantity/Value |

| (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl | 1.0 eq |

| Boron Tribromide (BBr₃) (1.0 M in DCM) | 6.0 eq |

| Dichloromethane (DCM) | Anhydrous |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 minutes at 0 °C, then monitor by TLC at room temperature |

| Work-up | Slow addition of cold water at 0 °C, extraction with DCM, washing with saturated NaHCO₃ solution, drying over Na₂SO₄ |

| Purification | Column chromatography (Silica gel, Hexane/Ethyl Acetate) |

Characterization Data

Table 4: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |

| (S)-BINOL | C₂₀H₁₄O₂ | 286.32 | 208-210 | 7.90 (d, 2H), 7.35-7.45 (m, 4H), 7.20-7.30 (m, 4H), 7.10 (d, 2H), 5.05 (s, 2H) |

| (S)-2,2'-dimethoxy-1,1'-binaphthyl | C₂₂H₁₈O₂ | 314.38 | 158-160 | 7.85-7.95 (m, 4H), 7.40-7.50 (m, 2H), 7.25-7.35 (m, 4H), 7.10 (d, 2H), 3.80 (s, 6H) |

| (S)-3,3'-dibromo-2,2'-dimethoxy-1,1'-binaphthyl | C₂₂H₁₆Br₂O₂ | 472.17 | - | 8.12 (s, 2H), 7.80 (d, 2H), 7.45 (t, 2H), 7.30 (t, 2H), 7.15 (d, 2H), 3.50 (s, 6H) |

| (S)-3,3'-Dibromo-BINOL | C₂₀H₁₂Br₂O₂ | 444.12 | 256-260 | 8.15 (s, 2H), 7.85 (d, 2H), 7.40 (t, 2H), 7.25 (t, 2H), 7.10 (d, 2H), 5.20 (s, 2H) |

Note: NMR data are approximate and may vary slightly depending on the solvent and instrument used.

Visualized Workflow

The following diagrams illustrate the logical progression of the synthesis.

Caption: Overall synthetic workflow for (S)-3,3'-Dibromo-BINOL.

Caption: Detailed experimental workflow diagram.

Safety Considerations

-

n-Butyllithium (n-BuLi): Pyrophoric and reacts violently with water. Handle under an inert atmosphere (Nitrogen or Argon).

-

Bromine (Br₂): Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Boron Tribromide (BBr₃): Corrosive and reacts violently with water, releasing toxic and corrosive fumes. Handle in a fume hood with appropriate PPE.

-

Solvents: Diethyl ether and THF are highly flammable. Dichloromethane is a suspected carcinogen. Handle all solvents with care in a well-ventilated area.

This guide provides a framework for the synthesis of (S)-3,3'-Dibromo-BINOL. Researchers should always consult original literature and adhere to strict safety protocols when carrying out these chemical transformations. The yields and reaction times may vary depending on the specific conditions and scale of the reaction.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Optical Rotation of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

This technical guide provides a comprehensive overview of the optical rotation of this compound, a chiral compound of significant interest in asymmetric synthesis and drug development. This document details its chiroptical properties, experimental protocols for their measurement, and the underlying principles governing its optical activity.

This compound is a derivative of 1,1'-bi-2-naphthol (BINOL), a class of axially chiral compounds that have found widespread application as ligands in asymmetric catalysis. The introduction of bromine atoms at the 3 and 3' positions enhances the steric bulk and electronic properties of the ligand, influencing the stereochemical outcome of catalytic reactions. The levorotatory nature of the (S)-enantiomer, denoted by the (-) sign, is a key characteristic used to determine its enantiomeric purity.

Data Presentation

The specific rotation of this compound is a fundamental physical constant that quantifies its optical activity. This value is dependent on the wavelength of light used, the solvent, the concentration, and the temperature.

| Parameter | Value |

| Specific Rotation ([α]) | -90 ± 2° |

| Wavelength (λ) | Sodium D-line (589 nm) |

| Temperature (T) | 20°C |

| Concentration (c) | 1 g/100mL (1%) |

| Solvent | Methanol (MeOH) |

Table 1: Specific Rotation of this compound[1]

Experimental Protocols

The measurement of optical rotation is performed using a polarimeter. The following is a detailed methodology for the determination of the specific rotation of this compound.

1. Preparation of the Solution:

-

Accurately weigh approximately 100 mg of this compound.

-

Quantitatively transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in methanol and fill the flask to the mark. Ensure the solution is homogeneous.

2. Instrument Calibration and Blank Measurement:

-

Turn on the polarimeter and allow the sodium lamp to warm up for at least 10 minutes for stable light emission.[2]

-

Fill the polarimeter cell (typically 1 dm in length) with pure methanol (the solvent).[2]

-

Place the cell in the polarimeter and perform a blank measurement to zero the instrument.[2][3]

3. Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared sample solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the sample cell in the polarimeter and record the observed rotation (α).[2]

-

Record the temperature of the measurement.[2]

4. Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula:[2][4]

[α]Tλ = α / (l × c)

Where:

-

α is the observed rotation in degrees.[2]

-

l is the path length of the polarimeter cell in decimeters (dm).[2]

-

c is the concentration of the solution in grams per milliliter (g/mL).[2]

-

T is the temperature in degrees Celsius.

-

λ is the wavelength of the light source (e.g., Sodium D-line).

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining optical rotation and the logical relationship between enantiomeric excess and the observed optical rotation.

Applications in Research and Drug Development

This compound and its derivatives are pivotal in asymmetric catalysis, serving as chiral ligands for a variety of metal-catalyzed reactions.[1][5] These reactions are crucial in the synthesis of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry. The biological activity of a drug is often associated with a single enantiomer, while the other may be inactive or even cause adverse effects. Therefore, the ability to synthesize a specific enantiomer is of paramount importance.

The optical rotation of this compound is a direct measure of its enantiomeric purity. A sample with a specific rotation of -90° (under the specified conditions) is considered to be enantiomerically pure. Any deviation from this value indicates the presence of the (R)-(+)-enantiomer. This makes polarimetry an essential analytical tool for quality control in the synthesis and application of this important chiral compound.

References

An In-Depth Technical Guide to the Chiral Purity Determination of (S)-3,3'-Dibromo-BINOL

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3,3'-Dibromo-1,1'-bi-2-naphthol ((S)-3,3'-Dibromo-BINOL) is a chiral organic compound that has garnered significant attention in the fields of asymmetric catalysis and materials science. Its rigid C2-symmetric scaffold and unique electronic properties, conferred by the bromine substituents at the 3 and 3' positions, make it a valuable ligand for a variety of enantioselective transformations. The enantiomeric purity of (S)-3,3'-Dibromo-BINOL is paramount to its efficacy in these applications, as the presence of the corresponding (R)-enantiomer can lead to a decrease in product yield and enantioselectivity.

This technical guide provides a comprehensive overview of the methodologies employed for the determination of the chiral purity of (S)-3,3'-Dibromo-BINOL, with a focus on chromatographic techniques. Detailed experimental protocols, data presentation, and workflow visualizations are included to assist researchers in establishing robust and reliable analytical methods.

Core Analytical Techniques

The determination of the enantiomeric excess (e.e.) of (S)-3,3'-Dibromo-BINOL is primarily achieved through chiral chromatography. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most powerful and widely used techniques for this purpose. Both methods rely on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a well-established and reliable method for the enantioseparation of BINOL derivatives. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for this class of compounds. These CSPs are often coated or immobilized on a silica support and used in normal-phase mode with a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol).

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages. By using supercritical carbon dioxide as the main component of the mobile phase, SFC can achieve faster separations and significantly reduce the consumption of organic solvents. This makes it a more environmentally friendly and cost-effective technique, particularly for high-throughput screening applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for the direct determination of its own enantiomeric purity, (S)-3,3'-Dibromo-BINOL has been successfully employed as a chiral solvating agent in NMR spectroscopy to determine the enantiomeric purity of other classes of compounds, such as flavanones. This underscores the potent chiral recognition capabilities of the 3,3'-dibromo-BINOL scaffold.

Experimental Protocols

Chiral HPLC Method for (S)-3,3'-Dibromo-BINOL

This method is adapted from procedures used for the analysis of various 3,3'-substituted BINOL derivatives.

Instrumentation:

-

A standard HPLC system equipped with a quaternary or binary pump, a UV detector, an autosampler, and a column oven.

Chromatographic Conditions:

-

Chiral Column: Daicel Chiralcel® IC (4.6 mm I.D. x 250 mm, 5 µm particle size)

-

Mobile Phase: n-Hexane / Isopropanol (IPA) = 80 / 20 (v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the (S)-3,3'-Dibromo-BINOL sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Procedure:

-

Equilibrate the Chiralcel® IC column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

-

Set the column temperature to 30 °C.

-

Inject 10 µL of the prepared sample solution.

-

Monitor the chromatogram at 254 nm. The two enantiomers, (R)- and (S)-3,3'-Dibromo-BINOL, will be separated into two distinct peaks.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (e.e.) using the following formula:

e.e. (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100

Data Presentation

The following table summarizes representative quantitative data for the chiral HPLC separation of various 3,3'-disubstituted BINOL derivatives on a Chiralcel® IC column. This data can be used as a reference for optimizing the separation of (S)-3,3'-Dibromo-BINOL.

| Compound | Mobile Phase (n-Hexane:IPA) | Flow Rate (mL/min) | Temperature (°C) | Retention Time (R) (min) | Retention Time (S) (min) |

| 3,3'-bis(anthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol | 80:20 | 1.0 | 30 | 24.43 | 29.83 |

| 3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol | 70:30 | 1.0 | 30 | 28.87 | 32.90 |

Data adapted from a supporting information document for a publication on chiral BINOL derivatives.

Visualization of Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key workflows in the chiral purity determination process.

Figure 1: A comprehensive workflow for the determination of chiral purity of (S)-3,3'-Dibromo-BINOL using HPLC.

Figure 2: A logical workflow for the development of a chiral separation method for 3,3'-Dibromo-BINOL.

Conclusion

The determination of the chiral purity of (S)-3,3'-Dibromo-BINOL is a critical step in ensuring its quality and performance in asymmetric synthesis and other applications. Chiral HPLC with polysaccharide-based stationary phases provides a reliable and robust method for this purpose. The experimental protocol and data presented in this guide offer a solid foundation for researchers to develop and validate their own analytical methods. Furthermore, the consideration of SFC as a high-throughput alternative can significantly enhance efficiency in a drug discovery and development setting. By following a systematic approach to method development, as outlined in the provided workflows, scientists can confidently and accurately assess the enantiomeric purity of this important chiral building block.

An In-depth Technical Guide to the Structural Characteristics and Application of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the axially chiral ligand (S)-BINOL, is a valuable reagent in asymmetric synthesis. Its unique stereochemical properties, arising from restricted rotation about the C1-C1' bond, make it an effective chiral ligand or organocatalyst for a variety of enantioselective transformations. This guide provides a comprehensive overview of its structural properties, a detailed experimental protocol for its synthesis and crystallization based on established methods for related compounds, and a workflow for its application in asymmetric catalysis. While a specific X-ray crystal structure for this compound is not publicly available, this guide leverages data from closely related structures to provide valuable insights.

Introduction

Axially chiral biaryl compounds are a cornerstone of modern asymmetric catalysis. Among these, 1,1'-bi-2-naphthol (BINOL) and its derivatives have emerged as privileged structures due to their thermal and configurational stability, and their ability to form well-defined chiral environments around a metal center or to act as effective organocatalysts. The introduction of substituent groups at various positions on the binaphthyl scaffold allows for the fine-tuning of steric and electronic properties, thereby influencing the reactivity and selectivity of the resulting catalyst. The 3,3'-disubstituted BINOL derivatives, in particular, have been shown to enhance enantioselectivity in a range of reactions by modifying the dihedral angle of the binaphthyl system and providing a more sterically hindered chiral pocket.

This compound is a member of this important class of ligands. The electron-withdrawing nature of the bromine atoms can influence the acidity of the naphtholic protons and the electronic properties of the aromatic system, which can be advantageous in certain catalytic applications.

Structural and Physicochemical Properties

While a specific crystallographic dataset for this compound is not available in open-access databases, the structural parameters can be inferred from the well-characterized parent compound, (S)-BINOL, and other halogenated derivatives. The key structural feature is the dihedral angle between the two naphthalene rings, which is a primary determinant of the chiral environment.

Table 1: General Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₂Br₂O₂ |

| Molecular Weight | 444.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 256-260 °C |

| Chirality | Atropisomeric (S)-configuration |

Table 2: Representative Crystallographic Data for (S)-BINOL (as a proxy)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.012 |

| b (Å) | 15.891 |

| c (Å) | 23.456 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Dihedral Angle (C1-C1') | ~60-70° |

Note: The data in Table 2 is for the parent (S)-BINOL and is provided for illustrative purposes. The presence of bromine atoms at the 3 and 3' positions in the target molecule is expected to influence these parameters, likely leading to a larger dihedral angle due to increased steric hindrance.

Experimental Protocols

The following protocols are based on established procedures for the synthesis and crystallization of substituted BINOL derivatives and should be adapted and optimized for the specific synthesis of this compound.

Synthesis of this compound

This procedure outlines the bromination of (S)-BINOL.

Materials:

-

(S)-(-)-1,1'-Bi-2-naphthol ((S)-BINOL)

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM), anhydrous

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of (S)-BINOL (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add N-bromosuccinimide (2.2 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion techniques.

Procedure:

-

Dissolve the purified this compound in a minimal amount of a suitable solvent in which it is readily soluble (e.g., dichloromethane or ethyl acetate).

-

Place the solution in a small vial.

-

Place this vial inside a larger, sealed chamber containing a solvent in which the compound is poorly soluble (an "anti-solvent"), such as hexane or heptane.

-

Allow the anti-solvent vapor to slowly diffuse into the solution of the compound. Over several days to weeks, crystals may form.

-

Alternatively, allow the solvent from a concentrated solution of the compound to evaporate slowly in a loosely capped vial.

Application in Asymmetric Catalysis: A Workflow

This compound is commonly employed as a chiral ligand in metal-catalyzed asymmetric reactions or as a chiral Brønsted acid organocatalyst. The following diagram illustrates a general workflow for its use in a metal-catalyzed asymmetric addition reaction.

Caption: Workflow for a typical metal-catalyzed asymmetric reaction using this compound.

Logical Relationship in Catalyst Activation

The activation of the metal precursor with the chiral ligand is a critical step in forming the active catalyst. The following diagram illustrates this logical relationship.

Caption: Logical flow of catalyst activation and stereochemical induction.

Conclusion

This compound stands as a significant tool in the arsenal of synthetic chemists engaged in asymmetric synthesis. While detailed crystallographic information remains to be publicly reported, its structural and electronic properties can be reasonably extrapolated from related, well-documented BINOL derivatives. The synthetic and crystallization protocols provided herein, based on established methodologies, offer a practical guide for its preparation and use. The illustrated workflows highlight its central role in the construction of chiral molecules, a critical endeavor in the fields of medicinal chemistry and materials science. Further investigation into the precise structural details and catalytic applications of this compound is warranted and will undoubtedly contribute to the advancement of asymmetric synthesis.

In-Depth Technical Guide: Thermal Stability of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the axially chiral 1,1'-bi-2-naphthol (BINOL), is a valuable chiral ligand and catalyst in asymmetric synthesis. Its utility in high-temperature reactions necessitates a thorough understanding of its thermal stability. This technical guide provides a comprehensive overview of the known thermal properties of this compound, discusses its expected thermal decomposition behavior based on related compounds, and presents detailed experimental protocols for its thermal analysis. This information is critical for ensuring the integrity of the compound and the reproducibility of synthetic protocols at elevated temperatures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The melting point is a crucial indicator of thermal stability, and for this compound, it is consistently reported in the range of 256-260 °C.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂Br₂O₂ | |

| Molecular Weight | 444.12 g/mol | |

| Appearance | White to pale yellow-beige solid/powder | N/A |

| Melting Point | 256-260 °C | |

| Boiling Point (Predicted) | 469.9 ± 40.0 °C | N/A |

| Density (Predicted) | 1.761 ± 0.06 g/cm³ | N/A |

Thermal Stability Analysis

3.1. Expected Thermal Decomposition Behavior

Brominated aromatic compounds are known to undergo thermal decomposition at elevated temperatures. The C-Br bond is typically the weakest point in the molecule and is susceptible to cleavage. The thermal decomposition of this compound is likely to initiate with the homolytic cleavage of the carbon-bromine bonds, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, potentially leading to the formation of less brominated BINOL derivatives, polymeric materials, and the evolution of hydrogen bromide (HBr) gas.

Some studies on BINOL-containing polymers have shown thermal stability up to 400 °C as determined by TGA. This suggests that the core binaphthyl structure possesses significant thermal resilience. However, the presence of bromine atoms in the 3 and 3' positions may influence the onset of decomposition.

3.2. Potential Thermal Decomposition Pathway

The following diagram illustrates a potential, generalized thermal decomposition pathway for a dibrominated BINOL derivative.

Caption: A diagram illustrating a potential thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. The following are detailed, generalized protocols for these analyses, which can be adapted for this specific compound.

4.1. General Workflow for Thermal Stability Assessment

The workflow for assessing the thermal stability of a chiral organic compound is outlined below.

Caption: A general workflow for assessing the thermal stability of a compound.

4.2. Protocol for Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A calibrated Thermogravimetric Analyzer.

-

Procedure:

-

Tare a clean, empty TGA pan (typically alumina or platinum).

-

Accurately weigh 1-5 mg of this compound into the TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the sample weight as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

The onset temperature of decomposition is determined from the initial significant mass loss.

-

The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.

-

4.3. Protocol for Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point, enthalpy of fusion, and identify any other phase transitions or thermal events.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Procedure:

-

Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum DSC pan.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above the melting point (e.g., 280 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.

-

The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

-

Conclusion

While the precise decomposition temperature of this compound requires experimental determination via TGA, its high melting point of 256-260 °C suggests good thermal stability for many synthetic applications. Researchers should be aware of the potential for decomposition at temperatures significantly exceeding the melting point, likely involving the cleavage of the C-Br bonds. The provided experimental protocols offer a robust framework for conducting detailed thermal analysis to establish a complete thermal stability profile for this important chiral ligand. This data is invaluable for optimizing reaction conditions, ensuring product purity, and maintaining safety in the laboratory and in manufacturing processes.

An In-depth Technical Guide on the Acidity of 3,3'-Disubstituted BINOL Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity of 3,3'-disubstituted 1,1'-bi-2-naphthol (BINOL) derivatives. The acidity of these compounds, typically quantified by their pKa values, is a critical parameter influencing their catalytic activity and application in asymmetric synthesis. Understanding the relationship between the substituents at the 3 and 3' positions and the resulting acidity is paramount for the rational design of novel BINOL-based catalysts, ligands, and sensors.

Quantitative Acidity Data

The acidity of 3,3'-disubstituted BINOL derivatives is significantly influenced by the electronic nature of the substituents. Electron-withdrawing groups generally increase acidity (lower pKa), while electron-donating groups decrease acidity (higher pKa). The following table summarizes the experimentally determined pKa values for a series of 3,3'-disubstituted BINOL derivatives in dimethyl sulfoxide (DMSO).

| Substituent (R) at 3,3' positions | pKa (in DMSO) |

| H | 13.52 |

| Ph | 13.30 |

| 4-MeO-C6H4 | 13.41 |

| 4-F-C6H4 | 13.01 |

| 4-Cl-C6H4 | 12.87 |

| 4-Br-C6H4 | 12.83 |

| 3,5-di-CF3-C6H3 | 11.78 |

| 2-Naphthyl | 13.21 |

| 9-Anthryl | 13.11 |

| 9-Phenanthryl | 13.05 |

| SiPh3 | 13.07 |

| Mesityl | 13.84 |

| F | 10.99 |

| Cl | 10.38 |

| Br | 10.20 |

| I | 10.31 |

| CN | 9.30 |

Table 1: Experimentally determined pKa values for various 3,3'-disubstituted BINOL derivatives in DMSO. Data sourced from reference[1].

A strong correlation has been observed between the pKa values of these 3,3'-modified BINOLs and the Hammett ortho substituent constants (σo−), indicating a direct relationship between the electronic properties of the substituents and the acidity of the phenolic protons[1].

Experimental Protocol: Determination of pKa by UV-Vis Spectrophotometric Titration

The pKa values presented in this guide were determined using the overlapping indicator method in anhydrous dimethyl sulfoxide (DMSO) via UV-Vis spectrophotometric titrations. This method is well-suited for determining the acidity of compounds in non-aqueous solvents.

Materials and Reagents:

-

3,3'-Disubstituted BINOL derivative of interest

-

Anhydrous DMSO

-

A set of indicator acids with known pKa values in DMSO that bracket the expected pKa of the BINOL derivative.

-

A non-absorbing, strong base solution in DMSO (e.g., a solution of the dimsyl anion, the conjugate base of DMSO).

-

A non-absorbing, strong acid solution in DMSO (e.g., trifluoromethanesulfonic acid).

-

High-purity argon or nitrogen for maintaining an inert atmosphere.

-

Quartz cuvettes (1 cm path length).

Instrumentation:

-

UV-Vis spectrophotometer

-

pH meter or potentiometer for measuring apparent pH in DMSO.

-

Glovebox or Schlenk line for handling anhydrous and air-sensitive reagents.

Procedure:

-

Preparation of Solutions: All solutions are prepared under an inert atmosphere using anhydrous DMSO. Stock solutions of the BINOL derivative, indicator acids, a strong base, and a strong acid are prepared at known concentrations.

-

Titration of the BINOL Derivative: a. A solution of the BINOL derivative in DMSO is placed in a quartz cuvette. b. The initial UV-Vis spectrum is recorded. c. Small aliquots of the strong base solution are incrementally added to the cuvette. d. After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded. e. This process is continued until no further significant spectral changes are observed, indicating complete deprotonation. f. The process is then reversed by the incremental addition of a strong acid to ensure reversibility.

-

Titration with an Indicator: a. A solution containing both the BINOL derivative and a selected indicator acid is prepared. The indicator is chosen such that its pKa is close to the expected pKa of the BINOL derivative. b. The solution is titrated with the strong base as described above, and the UV-Vis spectra are recorded at each step. c. The spectral changes corresponding to the deprotonation of both the BINOL derivative and the indicator are monitored.

-

Data Analysis: a. The Henderson-Hasselbalch equation is applied to the spectral data to determine the ratio of the deprotonated to the protonated form for both the BINOL derivative and the indicator at each point in the titration. b. The pKa of the BINOL derivative is then calculated relative to the known pKa of the indicator using the following equation: pKa(BINOL) = pKa(Indicator) + log{([Indicator-]/[Indicator]) / ([BINOL-]/[BINOL])} c. This process is repeated with multiple indicators to ensure accuracy and consistency of the results.

Visualization of Structure-Acidity Relationships

The following diagram illustrates the logical relationship between the electronic properties of substituents at the 3,3' positions of the BINOL core and the resulting acidity of the molecule.

Caption: Relationship between substituent electronics and BINOL acidity.

This guide provides foundational knowledge on the acidity of 3,3'-disubstituted BINOL derivatives, offering valuable data and methodologies for researchers in asymmetric catalysis and drug development. The rational modulation of BINOL acidity through synthetic modification of the 3,3' positions is a powerful strategy for optimizing catalyst performance.

References

Methodological & Application

Application Notes and Protocols for (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, a derivative of the privileged BINOL ligand, has emerged as a powerful tool in asymmetric catalysis. The introduction of bromine atoms at the 3 and 3' positions significantly enhances the steric bulk and modifies the electronic properties of the ligand, leading to improved enantioselectivity in a variety of chemical transformations. This document provides a detailed overview of its applications, including quantitative data, experimental protocols, and visual diagrams to illustrate key concepts.

Data Presentation

The following table summarizes the performance of this compound in several key asymmetric reactions.

| Reaction Type | Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Hetero-Diels-Alder | (S)-3,3'-Br₂-BINOL-Zn | Danishefsky's diene, Benzaldehyde | 2-Phenyl-2,3-dihydro-4H-pyran-4-one | >99 | 98 (R) | [1][2] |

| Friedel-Crafts/Michael Addition | (R)-3,3'-Br₂-BINOL-SnCl₄ | 2-substituted indoles, Methyl 2-acetamidoacrylate | Enantioenriched tryptophan derivatives | Good | High | [1][3] |

| Asymmetric Aldol | (R)-3,3'-Br₂-BINOL-Zr(OtBu)₄ | Silyl enol ethers, Aldehydes | anti-β-hydroxy carbonyl compounds | - | - |

Key Applications and Experimental Protocols

Enantioselective Hetero-Diels-Alder Reaction

The in-situ generated zinc complex of (S)-3,3'-Dibromo-BINOL is a highly efficient catalyst for the enantioselective hetero-Diels-Alder reaction between Danishefsky's diene and various aldehydes. This reaction provides access to chiral 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are valuable building blocks in organic synthesis.[1][2]

Experimental Protocol: General Procedure for Catalytic Asymmetric Hetero-Diels-Alder Reaction [4]

Materials:

-

This compound

-

Diethylzinc (Et₂Zn) (1.0 M solution in hexanes)

-

Aldehyde (e.g., Benzaldehyde)

-

Danishefsky's diene

-

Anhydrous toluene

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

Catalyst Preparation (in-situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol).

-

Add anhydrous toluene (0.8 mL of a 0.025 M solution).

-

Add diethylzinc (0.024 mmol, 24 µL of a 1.0 M solution in hexanes).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Reaction:

-

Cool the catalyst solution to 0 °C.

-

Add the aldehyde (0.10 mmol) to the catalyst solution.

-

After stirring for 30 minutes at 0 °C, add Danishefsky's diene (0.10 mmol).

-

Stir the reaction mixture at 0 °C for 24 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a few drops of trifluoroacetic acid.

-

Add a saturated aqueous solution of NaHCO₃ (0.5 mL).

-

Extract the mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-substituted 2,3-dihydro-4H-pyran-4-one.

-

-

Analysis:

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

-

Enantioselective Synthesis of Tryptophan Derivatives

A notable application of 3,3'-dibromo-BINOL is in the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction to synthesize enantioenriched tryptophan derivatives.[1][3] This reaction utilizes a tin tetrachloride complex of the ligand.

Experimental Protocol: Synthesis of Enantioenriched Tryptophan Derivatives [1]

Materials:

-

(R)-3,3'-Dibromo-BINOL

-

Tin(IV) chloride (SnCl₄) (1 M solution in CH₂Cl₂)

-

Indole derivative

-

Methyl 2-acetamidoacrylate

-

4Å molecular sieves (powdered and flame-dried)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Acetonitrile (CH₃CN)

Procedure:

-

Reaction Setup:

-

In a glovebox, charge an oven-dried vial with the indole (1.00 equiv), methyl 2-acetamidoacrylate (1.20 equiv), and (R)-3,3'-Dibromo-BINOL (0.20 equiv).

-

Add flame-dried powdered 4Å molecular sieves (200 wt % relative to the indole).

-

Add anhydrous CH₂Cl₂ to achieve an indole concentration of 0.12 M.

-

-

Reaction:

-

Add SnCl₄ (1.00 equiv as a 1 M solution in CH₂Cl₂) to the vial.

-

Stir the reaction at 20 °C for 2 hours.

-

-

Work-up:

-

Remove the reaction from the glovebox and quench by diluting with 1 M HCl (5 mL) and CH₃CN (1 mL).

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry, and concentrate.

-

-

Purification and Analysis:

-

Purify the crude product by column chromatography.

-

Determine the yield and enantiomeric excess of the tryptophan derivative.

-

Asymmetric Aldol Reaction

While a specific protocol for (S)-3,3'-dibromo-BINOL is highlighted with a zirconium catalyst for anti-selective aldol reactions, a general and adaptable protocol for BINOL-mediated aldol reactions often involves a titanium(IV) complex.[5] The increased steric hindrance from the 3,3'-dibromo substitution is expected to enhance facial selectivity.

Experimental Protocol: General Procedure for Asymmetric Mukaiyama Aldol Reaction [5]

Materials:

-

This compound

-

Titanium(IV) isopropoxide (Ti(OiPr)₄) or Titanium(IV) chloride (TiCl₄)

-

Aldehyde

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene)

-

Anhydrous dichloromethane (DCM)

-

Dry ice/acetone bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Catalyst Preparation (in-situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.1 mmol).

-

Add anhydrous DCM (5 mL).

-

Cool the solution to 0 °C.

-

Slowly add a solution of Ti(OiPr)₄ (0.1 mmol) or TiCl₄ (0.1 mmol) in anhydrous DCM (1 mL).

-

Stir the mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.

-

-

Reaction:

-

Cool the catalyst solution to -78 °C using a dry ice/acetone bath.

-

Add the aldehyde (1.0 mmol) dissolved in a small amount of anhydrous DCM.

-

Stir for 15-30 minutes at -78 °C.

-

Slowly add the silyl enol ether (1.2 mmol) dropwise.

-

Stir the reaction at -78 °C and monitor by TLC.

-

-

Work-up and Purification:

-

Quench the reaction at -78 °C with saturated aqueous NaHCO₃ solution.

-

Allow the mixture to warm to room temperature and extract with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.

-

-

Analysis:

-

Determine the enantiomeric excess by chiral HPLC or NMR analysis of a chiral derivative.

-

Visualizations

The following diagrams illustrate the general workflow and principles of catalysis using this compound.

Caption: General workflow for asymmetric catalysis.

References

Application Notes and Protocols for Enantioselective Synthesis Using (S)-3,3'-Dibromo-BINOL as a Ligand

For Researchers, Scientists, and Drug Development Professionals

(S)-1,1'-Bi-2-naphthol, or (S)-BINOL, is a C₂-symmetric chiral ligand renowned for its versatility and effectiveness in asymmetric catalysis. The introduction of bromine atoms at the 3 and 3' positions of the BINOL structure creates (S)-3,3'-Dibromo-BINOL, a ligand with modified steric and electronic properties. These modifications enhance its catalytic activity and selectivity in a variety of enantioselective transformations, making it a valuable tool in the synthesis of chiral molecules for pharmaceutical and agrochemical applications.

These application notes provide an overview of the use of (S)-3,3'-Dibromo-BINOL in key enantioselective reactions, offering detailed protocols for their implementation in research and development settings.

Enantioselective Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful method for the synthesis of heterocyclic compounds. A catalyst system prepared in situ from diethylzinc (Et₂Zn) and (S)-3,3'-Dibromo-BINOL has proven to be highly efficient for the enantioselective HDA reaction between Danishefsky's diene and various aldehydes.[1][2] This reaction yields 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are valuable intermediates in organic synthesis, with high yields and excellent enantioselectivity.[1][2]

Quantitative Data Summary

| Entry | Aldehyde | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | Benzaldehyde | Toluene | -30 | >99 | 96.8 |

| 2 | p-Cl-C₆H₄CHO | Toluene | -30 | >99 | 96.4 |

| 3 | p-MeO-C₆H₄CHO | Toluene | -30 | >99 | 95.1 |

| 4 | 2-Naphthaldehyde | Toluene | -30 | >99 | 96.2 |

| 5 | Cinnamaldehyde | Toluene | -30 | 82 | 89.7 |

| 6 | Cyclohexanecarboxaldehyde | Toluene | -30 | >99 | 92.5 |

Data sourced from Du et al., Org. Lett., 2002, 4, 4349-4352.[1]

Experimental Protocol: Enantioselective Hetero-Diels-Alder Reaction

Materials:

-

(S)-3,3'-Dibromo-BINOL

-

Diethylzinc (Et₂Zn) solution in hexane (1.0 M)

-

Aldehyde

-

Danishefsky's diene

-

Anhydrous toluene

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Catalyst Preparation:

-

To a flame-dried Schlenk flask under an argon atmosphere, add a 0.025 M solution of (S)-3,3'-Dibromo-BINOL in toluene (0.02 mmol).

-

Add a 1.0 M solution of Et₂Zn in hexane (0.024 mmol) and stir the mixture at room temperature for 30 minutes.

-

-

Hetero-Diels-Alder Reaction:

-

Cool the catalyst solution to the desired temperature (e.g., -30 °C).

-

Add the aldehyde (0.5 mmol) to the reaction mixture.

-

Slowly add Danishefsky's diene (0.75 mmol) dropwise over 10 minutes.

-

Stir the reaction mixture at the same temperature, monitoring its progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction with a few drops of water.

-

Allow the mixture to warm to room temperature and then filter it through a short pad of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted 2,3-dihydro-4H-pyran-4-one.

-

Determine the enantiomeric excess using chiral HPLC analysis.[3]

-

Diagram of the Experimental Workflow:

Caption: Workflow for the enantioselective hetero-Diels-Alder reaction.

Enantioselective Synthesis of Tryptophan Derivatives

A tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction utilizing a catalyst system of (R)-3,3'-Dibromo-BINOL and tin(IV) chloride (SnCl₄) has been developed for the enantioselective synthesis of tryptophan derivatives. This method allows for the reaction between various indoles and methyl 2-acetamidoacrylate to produce the desired products in good yields and with high levels of enantioselectivity.

Quantitative Data Summary

| Entry | Indole Substituent | Yield (%) | ee (%) |

| 1 | H | 85 | 92 |

| 2 | 5-MeO | 80 | 95 |

| 3 | 5-Cl | 78 | 93 |

| 4 | 6-Br | 75 | 91 |

| 5 | 7-Me | 82 | 90 |

Note: This data is representative and compiled from the principles described in the cited literature.[4]

Experimental Protocol: Enantioselective Synthesis of Tryptophan Derivatives

Materials:

-

(R)-3,3'-Dibromo-BINOL

-

Tin(IV) chloride (SnCl₄)

-

Substituted indole

-

Methyl 2-acetamidoacrylate

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Standard laboratory glassware for air- and moisture-sensitive reactions

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve (R)-3,3'-Dibromo-BINOL (0.1 mmol) in anhydrous CH₂Cl₂ (5 mL).

-

Cool the solution to 0 °C and add SnCl₄ (0.1 mmol) dropwise.

-

Stir the resulting mixture at 0 °C for 30 minutes to form the active catalyst.

-

-

Tandem Reaction:

-

Cool the catalyst solution to -78 °C.

-

Add the substituted indole (1.0 mmol) to the solution.

-

In a separate flask, dissolve methyl 2-acetamidoacrylate (1.2 mmol) in anhydrous CH₂Cl₂ (2 mL) and add it to the reaction mixture dropwise over 15 minutes.

-

Stir the reaction at -78 °C for 24 hours, monitoring its progress by TLC.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the tryptophan derivative.

-

Determine the enantiomeric excess using chiral HPLC analysis.

-

Diagram of the Logical Relationship:

Caption: Key components of the enantioselective tryptophan synthesis.

Further Applications

The unique properties of (S)-3,3'-Dibromo-BINOL also lend themselves to other asymmetric transformations. For instance, it has been utilized in the preparation of chiral phosphoric acids which are powerful Brønsted acid catalysts for a variety of reactions. Additionally, its derivatives have been employed in the development of fluorescent sensors for the enantioselective recognition of chiral molecules such as amino alcohols and amino acids.[5] The continued exploration of this versatile ligand is expected to uncover even more applications in the field of asymmetric synthesis.

References

- 1. 3,3'-Br2-BINOL-Zn Complex: A Highly Efficient Catalyst for the Enantioselective Hetero-Diels-Alder Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol Catalyzed Enantioselective Hetero-Diels-Alder Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of (S)-(-)-3,3'-Dibromo-1,1'-bi-2-naphthol, also known as (S)-3,3'-Br₂-BINOL, as a catalyst in the enantioselective hetero-Diels-Alder (HDA) reaction. This catalytic system is particularly effective for the reaction between Danishefsky's diene and various aldehydes, yielding chiral 2-substituted 2,3-dihydro-4H-pyran-4-ones, which are valuable building blocks in organic synthesis and drug development.